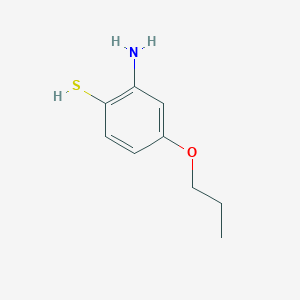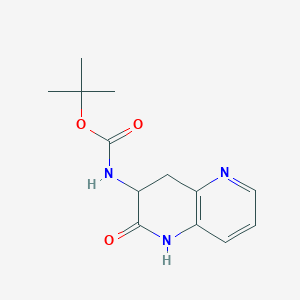
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one is an organic compound with the molecular formula C9H10O2. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with hydroxy, methyl, and propadienyl groups. It is a yellow oily liquid that is insoluble in water but soluble in organic solvents like benzene and chloroform .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylfuran, which undergoes a Vilsmeier reaction to produce 5-methylfurfural.
Grignard Reaction: 5-Methylfurfural is then reacted with a Grignard reagent, such as allylmagnesium bromide, to form 2-(1-hydroxy-3-butenyl)-5-methylfuran.
Molecular Rearrangement: The intermediate undergoes molecular rearrangement in the presence of an acidic buffer solution to yield this compound.
Industrial Production Methods: The industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The process involves:
Catalytic Reactions: Using catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Utilizing distillation and recrystallization techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acids are used under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclopentenes.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences metabolic pathways, including those involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure but with an allyl group instead of a propadienyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Lacks the propadienyl group, making it less reactive in certain chemical reactions
Uniqueness: 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one is unique due to its propadienyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
77087-28-6 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
InChI |
InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h4,8,10H,1,5H2,2H3 |
Clave InChI |
GECSABNZXSFDII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1O)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)








![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)


